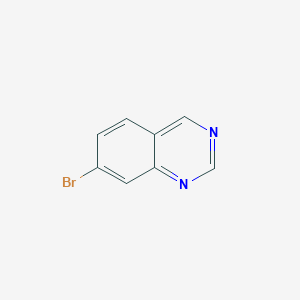

7-Bromoquinazoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-bromoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVULHBAEVRKCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458338 | |

| Record name | 7-bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89892-22-8 | |

| Record name | 7-bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromoquinazoline and Its Derivatives

Classical and Modern Synthetic Approaches to the Quinazoline (B50416) Core

The construction of the fundamental quinazoline framework can be achieved through several established and contemporary synthetic routes. These methods offer versatility in accessing a wide array of substituted quinazolines.

The Niementowski quinazoline synthesis is a classical and widely utilized method for the preparation of 4-oxo-3,4-dihydroquinazolines (quinazolinones) through the reaction of anthranilic acids with amides. nih.govwikipedia.org This thermal condensation reaction, first reported by Stefan Niementowski in 1895, has been a cornerstone in quinazoline chemistry. wikipedia.org The reaction typically requires high temperatures and can be time-consuming under conventional heating. nih.gov

Modifications of the Niementowski reaction have been developed to improve yields and reaction conditions. For instance, the use of isatoic anhydride (B1165640) in place of anthranilic acid is a common variation. nih.gov Research has demonstrated that this reaction can be employed for the creation of potential EGFR-inhibiting molecules. wikipedia.org

The general applicability of the Niementowski synthesis allows for the use of substituted anthranilic acids, such as 4-bromoanthranilic acid, to produce the corresponding substituted quinazolinones, which can then be further modified to yield 7-bromoquinazoline derivatives.

Anthranilic acid and its derivatives are fundamental building blocks for the synthesis of quinazolines and quinazolinones. nih.govmdpi.com The reaction of anthranilic acid with various reagents can lead to the formation of the pyrimidine (B1678525) ring fused to the benzene (B151609) ring. For example, condensation of anthranilic acid with chloro acyl chlorides followed by dehydration can form a benzoxazinone (B8607429) intermediate, which upon reaction with an amine, yields fused quinazolinones. nih.gov

The synthesis of substituted quinazolines often starts with a correspondingly substituted anthranilic acid. For instance, 5-bromoanthranilic acid, which can be prepared by the bromination of anthranilic acid with N-bromosuccinimide (NBS), serves as a key precursor for 6-bromoquinazoline (B49647) derivatives. nih.gov This precursor can then be reacted with various reagents to construct the desired quinazoline ring system. nih.gov Halogenated anthranilic acids and their derivatives are also known inhibitors of PQS (Pseudomonas quinolone signal) biosynthesis. mdpi.com

Furthermore, 4-aminobenzoic acid derivatives can be utilized in the synthesis of various heterocyclic compounds, including those with a quinoline (B57606) scaffold, which shares structural similarities with the quinazoline core. nih.govmdpi.com

In recent decades, transition-metal catalysis has emerged as a powerful tool for the synthesis of quinazoline derivatives, offering milder reaction conditions and broader functional group tolerance compared to classical methods. rsc.orgnih.govnih.gov Palladium, copper, iron, manganese, and cobalt catalysts have all been successfully employed in the construction of the quinazoline scaffold. nih.govmdpi.com

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-N and C-C bond formation, which are crucial steps in many quinazoline syntheses. nih.gov For example, Suzuki cross-coupling reactions catalyzed by palladium complexes like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) have been used to synthesize novel quinazolinylphenyl derivatives from bromo-substituted quinazolines. proquest.com Palladium-catalyzed carbonylation reactions also provide a route to quinazolinones. researchgate.net

Manganese, Iron, and Cobalt-Catalyzed Reactions: Other transition metals have also proven effective. Manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides offers a direct route to 2-substituted quinazolines. nih.govmdpi.com Similarly, iron-catalyzed synthesis of quinazolines from 2-aminobenzylamines and amines under aerobic conditions has been developed. nih.gov Ligand-free cobalt-catalyzed annulation of 2-aminoaryl alcohols with nitriles provides another efficient method for quinazoline synthesis under mild conditions. nih.govmdpi.com

These catalytic methods often proceed through mechanisms involving oxidative addition, transmetalation, and reductive elimination (for palladium) or dehydrogenative coupling pathways. nih.govproquest.com The versatility of these methods allows for the synthesis of a wide range of substituted quinazolines, including those with a bromine substituent at the 7-position.

| Catalyst | Reactants | Product | Reference |

| Pd(dppf)Cl₂ | Bromo-substituted quinazolines, boronic acid pinacol (B44631) ester | Quinazolinylphenyl-1,3,4-thiadiazole conjugates | proquest.com |

| Mn(I) complex | 2-Amino-benzylalcohol, primary amides | 2-Substituted quinazolines | nih.govmdpi.com |

| FeBr₂ | 2-Aminobenzylamines, amines | Quinazolines | nih.gov |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, nitriles | Quinazolines | nih.govmdpi.com |

To accelerate reaction rates, improve yields, and promote greener synthetic protocols, microwave irradiation and ultrasound have been increasingly applied to the synthesis of quinazoline derivatives. nih.govbeilstein-journals.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times for many organic transformations, including the synthesis of quinazolines. nih.govnih.gov For example, the Niementowski reaction, which traditionally requires high temperatures and long reaction times, can be performed efficiently under solvent-free microwave conditions. nih.gov This technique has been used to synthesize quinazolinones from anthranilic acid and formamide (B127407) in high purity and with operational simplicity. nih.gov Microwave irradiation has also been successfully applied to the synthesis of fused quinazolinone systems like benzimidazo[1,2-c]-quinazolines and thiazolo[5,4-f]quinazoline-2-carbonitriles. nih.govbeilstein-journals.org

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source for promoting synthesis. nih.govnih.gov Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. orientjchem.org An environmentally friendly and mild Bischler cyclization has been developed using ultrasound to access quinazolines with diverse substitutions. nih.govdocumentsdelivered.com This method has been used to prepare a library of quinazoline derivatives for biological screening. nih.gov

| Technique | Reaction | Advantages | Reference |

| Microwave Irradiation | Niementowski reaction of anthranilic acid and formamide | Solvent-free, short reaction time, high purity | nih.gov |

| Microwave Irradiation | Cyclocondensation of 2-(2-aminophenyl)benzimidazole with ortho-esters | Higher yield compared to classical heating | nih.gov |

| Ultrasound | Bischler cyclization | Environmentally friendly, mild conditions | nih.govdocumentsdelivered.com |

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. mdpi.comresearchgate.net Several one-pot methodologies have been developed for the synthesis of quinazoline derivatives.

For example, a one-pot, three-component annulation approach for the synthesis of quinazoline derivatives from diversely substituted benzaldehydes, benzyl (B1604629) amines, and anilines has been reported. mdpi.com Another one-pot strategy involves the reaction of 2-aminobenzamides with di-tert-butyl dicarbonate, catalyzed by DMAP, to produce quinazoline-2,4-diones. acs.org Furthermore, a simple and efficient protocol for the synthesis of 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones from dimedone, aryl aldehydes, and thiourea (B124793) using a zinc ferrite (B1171679) nanocatalyst has been described as a one-pot process. mdpi.com These methods streamline the synthetic process and allow for the rapid generation of molecular diversity.

Adherence to the principles of green chemistry is an increasingly important aspect of modern synthetic chemistry. This includes the use of solvent-free reaction conditions, which can reduce environmental impact and simplify product purification. researchgate.net

Solvent-free syntheses of quinazolin-4(3H)-ones have been achieved by reacting anthranilic acid with various amides on a solid support like montmorillonite (B579905) K-10 clay. researchgate.net This approach avoids the use of volatile and potentially toxic organic solvents. Microwave-assisted synthesis, as mentioned earlier, is often conducted under solvent-free conditions, further enhancing its green credentials. nih.gov The TMSOTf-catalyzed reaction for the synthesis of quinazolines from 2-aminobenzylamines and nitriles also features mild and solvent-free conditions. mdpi.com These methods represent a move towards more sustainable and environmentally responsible chemical manufacturing.

Directed Bromination Strategies for Quinazoline Systems

Directed bromination strategies are fundamental to the synthesis of this compound. These methods focus on achieving regioselectivity to ensure the bromine atom is introduced at the desired C-7 position of the quinazoline ring. This can be accomplished either by direct halogenation of a pre-formed quinazoline or, more commonly, by cyclizing a precursor that already contains a bromine atom at the correct position.

Achieving regioselective bromination directly on the quinazoline ring system can be challenging due to the directing effects of the fused benzene and pyrimidine rings. The electronic nature of the quinazoline nucleus generally directs electrophilic substitution to the benzene portion of the molecule (positions 5, 6, 7, and 8). The precise position of bromination is influenced by reaction conditions and the presence of other substituents on the ring.

A prevalent and effective strategy for synthesizing this compound derivatives involves a multi-step process starting with a pre-halogenated precursor. For instance, the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone, a key intermediate for the anticoccidial drug halofuginone, utilizes 2,4-dibromo-5-chlorobenzoic acid as the starting material. This acid is reacted in a one-step process with formamidine (B1211174) acetate (B1210297) to construct the quinazolinone ring, with the bromine atom already correctly positioned to become the 7-bromo substituent. google.com This precursor-based approach circumvents the challenges of controlling regioselectivity in the direct bromination of the final heterocyclic system. google.com

The synthesis route is advantageous as it avoids the formation of isomers that can be difficult to separate, a common issue with direct electrophilic halogenation of complex heterocycles. google.com

N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic synthesis for performing bromination reactions under mild conditions. wikipedia.org It can act as a source of electrophilic bromine for aromatic substitutions or as a source of bromine radicals for allylic and benzylic brominations (the Wohl-Ziegler reaction). wikipedia.orgmasterorganicchemistry.com In the context of quinazoline synthesis, NBS is often used to brominate aniline-based precursors.

For example, in the synthesis of certain 6-bromo quinazoline derivatives, anthranilic acid is first treated with NBS in acetonitrile. This reaction yields 5-bromoanthranilic acid, which then serves as the key building block for the subsequent cyclization to form the 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one intermediate. nih.gov This highlights a common strategy where NBS is used to regioselectively brominate the aromatic precursor before the quinazoline ring is formed. nih.gov

Electron-rich aromatic compounds, including various aromatic heterocycles, phenols, and anilines, are particularly susceptible to bromination by NBS. missouri.edu The reaction mechanism for aromatic bromination typically involves the generation of an electrophilic bromine species that attacks the electron-rich aromatic ring.

| Reagent | Substrate Type | Reaction Type | Key Features |

| N-Bromosuccinimide (NBS) | Aromatic Amines (e.g., Anthranilic Acid) | Electrophilic Aromatic Substitution | Mild conditions, good regioselectivity on activated rings. nih.gov |

| N-Bromosuccinimide (NBS) | Alkenes/Benzylic positions | Radical Substitution (Wohl-Ziegler) | Requires a radical initiator (e.g., AIBN, benzoyl peroxide). wikipedia.org |

| Formamidine Acetate | Halogenated Benzoic Acids | Cyclization/Ring Formation | Used to build the pyrimidine ring onto a pre-brominated benzene derivative. google.com |

The bromine-magnesium (Br/Mg) exchange is a powerful transformation in organic synthesis that converts an aryl bromide into a Grignard reagent. This method is highly valued for its functional group tolerance, especially when using modern reagents like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often referred to as a "Turbo-Grignard" reagent. sfb749.delookchem.com This exchange allows for the subsequent reaction of the newly formed organometallic species with a wide range of electrophiles.

While the direct application on this compound is a specific case, the principles are well-established for a variety of bromoarenes and heteroaromatics, including quinolines. nih.gov The rate and efficiency of the Br/Mg exchange are significantly influenced by substituents on the aromatic ring. Electron-withdrawing groups tend to accelerate the reaction. nih.gov

The regioselectivity of the exchange is a critical consideration in polyhalogenated systems. For instance, in dibromo-heterocycles, the exchange often occurs at the more electronically activated or sterically accessible position. The choice of exchange reagent and the use of additives like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) can be used to fine-tune this regioselectivity. nih.gov This methodology provides a pathway to introduce new functional groups at the 7-position of a bromoquinazoline derivative after converting the C-Br bond into a C-Mg bond.

| Exchange Reagent | Substrate | Key Feature | Potential Application for this compound |

| i-PrMgCl·LiCl | Substituted Bromoarenes | High efficiency and functional group tolerance. sfb749.de | Formation of a 7-magnesioquinazoline Grignard reagent. |

| sBu₂Mg·2LiOR | Dibromo-heteroarenes | Enables regioselective Br/Mg exchanges. nih.gov | Selective functionalization of polyhalogenated quinazolines. |

Synthesis of this compound Derivatives via Functional Group Interconversions

The bromine atom at the 7-position of the quinazoline ring is an excellent leaving group for various transition metal-catalyzed cross-coupling reactions and can also participate in nucleophilic substitution reactions under certain conditions. This reactivity allows for the conversion of this compound into a diverse range of derivatives with different functional groups.

The carbon-bromine bond at the 7-position of the quinazoline ring is a prime site for functionalization via palladium-catalyzed cross-coupling reactions. researchgate.netrsc.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

A notable example is the sequential, regioselective Suzuki cross-coupling of 2,4,7-trichloroquinazoline. nih.gov In this system, the chlorine atoms at the C-2 and C-4 positions are generally more reactive towards substitution than the halogen at C-7. However, with the more reactive positions addressed or blocked, the C-7 position can undergo cross-coupling with aryl- and heteroarylboronic acids. Successful coupling at the C-7 position often requires more forcing conditions, such as higher catalyst loading (e.g., 10 mol% Pd(OAc)₂) and an excess of the boronic acid. nih.gov This demonstrates that the 7-position, while less reactive than C-2 and C-4, is still a viable site for introducing new aryl groups.

The general catalytic cycle for a Suzuki cross-coupling involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

| Reaction Type | Substrate | Reagents | Product |

| Suzuki Coupling | 7-Chloro-2,4-diarylquinazoline | Arylboronic acid, Pd(OAc)₂, PPh₃ | 2,4,7-Triarylquinazoline nih.gov |

| Suzuki Coupling | Bromo-quinazoline derivatives | Boronic esters, Pd(dppf)Cl₂, Na₂CO₃ | Quinazolinylphenyl-1,3,4-thiadiazoles mdpi.com |

Beyond palladium catalysis, classical nucleophilic aromatic substitution (SNAr) is also a key reaction for quinazolines, although it is most facile at the electron-deficient C-2 and C-4 positions. nih.govnih.gov Substitution at the C-7 position via SNAr typically requires strong activation by electron-withdrawing groups on the ring and/or harsh reaction conditions.

Another important route to functionalized quinazoline derivatives involves the modification of a carboxyl group attached to the ring. These reactions are particularly relevant for synthesizing derivatives from precursors like quinazolinone-7-carboxylic acid.

Esterification: The conversion of a quinazoline carboxylic acid to its corresponding ester is commonly achieved through Fischer esterification. masterorganicchemistry.com This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). dergipark.org.tr The reaction is an equilibrium process, and typically an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.comyoutube.com

Amidation: Amide derivatives are frequently synthesized from a quinazoline carboxylic acid by first converting the acid to a more reactive species, such as an acid chloride. dergipark.org.tr This is often done using reagents like thionyl chloride (SOCl₂). The resulting quinazoline carbonyl chloride is then reacted with a primary or secondary amine to form the desired amide. dergipark.org.trhacettepe.edu.tr Alternatively, peptide coupling reagents can be used for the direct conversion of the carboxylic acid to an amide. For example, 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate the carboxylic acid, which is then treated with an amine to yield the amide product. nih.govacs.org This method was successfully used to generate a library of quinazolinone-7-carboxamides. nih.govacs.org

| Reaction | Starting Material | Key Reagents | Product |

| Esterification | Quinazoline-4-carboxylic acid | Alcohol (e.g., Methanol), H₂SO₄ | Quinazoline-4-carboxylic acid methyl ester dergipark.org.tr |

| Amidation (via acid chloride) | Quinazoline-4-carboxylic acid | 1. SOCl₂ 2. Amine (aliphatic or aromatic) | Quinazoline-4-carboxamide derivative dergipark.org.trhacettepe.edu.tr |

| Amidation (direct coupling) | Quinazolinone-7-carboxylic acid | CDI, Amine | Quinazolinone-7-carboxamide derivative nih.govacs.org |

These functional group interconversions are essential for building molecular complexity and are widely used in the synthesis of biologically active quinazoline derivatives.

Reactivity and Mechanistic Studies of 7 Bromoquinazoline

Influence of Bromine Substitution on Quinazoline (B50416) Reactivity

The bromine atom at the 7-position of the quinazoline ring system imparts specific reactivity to the molecule, primarily serving as a versatile handle for synthetic modifications. The Csp²–Br bond is a key site for various transition metal-catalyzed cross-coupling reactions, which are instrumental in the synthesis of more complex quinazoline derivatives. mdpi.com The general order of reactivity for carbon-halogen bonds in such cross-coupling reactions is C–I > C–Br >> C–Cl, allowing for selective reactions on molecules containing multiple different halogens. mdpi.com

The reactivity of halogenated quinazolines is not uniform across all positions. The C-4 position, for instance, is highly activated towards nucleophilic substitution and oxidative addition of palladium catalysts due to the α-nitrogen effect and potential coordination of the metal with the N-3 lone pair. mdpi.com However, the bromine atom on the benzene (B151609) ring portion, as in 7-bromoquinazoline, provides a reliable site for functionalization through reactions like the Suzuki-Miyaura and Sonogashira cross-couplings. researchgate.netacs.org Studies on related bromoquinazolines have shown that they are effective substrates for these reactions. For example, in Suzuki couplings, 6-bromoquinazoline (B49647) was found to be a superior substrate compared to 6-chloroquinazoline, yielding better product outcomes. mdpi.com The bromine atom can be substituted with various nucleophiles, enabling the introduction of diverse functional groups and the construction of novel molecular architectures. smolecule.com This strategic placement of bromine is crucial in medicinal chemistry for creating libraries of compounds with varied biological activities. cymitquimica.com

Theoretical and Computational Studies on Reactivity

Computational chemistry provides profound insights into the electronic nature and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to analyze the electronic structure, molecular orbitals, and charge distribution, which are key determinants of chemical behavior.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and predict the reactivity of molecules. nih.gov For bromoquinazoline derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6–31+G(d,p), are performed to survey compound reactivity. nih.govresearchgate.net These calculations can determine the optimized molecular geometry and various thermochemical parameters that describe the molecule's stability. nih.govresearchgate.net

Theoretical studies on halogenated quinazolines reveal the electronic impact of substituents. The bond dissociation energy of C-halogen bonds can be calculated to predict their relative reactivity. mdpi.com While specific DFT studies focusing exclusively on this compound are not prevalent in the provided results, extensive research on the closely related 6-bromoquinazoline derivatives offers valuable insights. nih.govresearchgate.net These studies confirm that DFT analysis provides useful information about the molecule's reactivity in different chemical reactions. nih.gov Such computational approaches are critical for understanding reaction mechanisms and for the rational design of new synthetic pathways and novel compounds. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netscirp.org

Molecular Electrostatic Potential (ESP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other species, particularly identifying sites for electrophilic and nucleophilic attack. nih.gov In an ESP map, regions with negative electrostatic potential (typically colored red and yellow) are electron-rich and are susceptible to attack by electrophiles. nih.govwuxiapptec.com Conversely, regions with positive electrostatic potential (colored blue and green) are electron-deficient and are preferred sites for nucleophilic attack. nih.govwuxiapptec.com

For substituted quinazolines, ESP maps can reveal the influence of various functional groups on the charge distribution. nih.gov In studies of 6-bromoquinazoline derivatives, ESP maps show that the oxygen atom of a carbonyl group is in a red region, indicating its favorability for electrophilic attack. nih.gov The placement of nitrogen atoms in blue areas indicates a more positive charge, making them potential sites for nucleophilic interaction. nih.gov Such maps provide a qualitative but powerful prediction of the molecule's reactive sites, guiding synthetic strategies and mechanistic interpretations. wuxiapptec.comsheffield.ac.uk

Stability and Degradation Pathways

The stability of this compound is largely governed by the inherent stability of the quinazoline ring system and the reactivity of the carbon-bromine bond. The quinazolinone scaffold, a related structure, is noted for its stability under various reaction conditions, including resistance to mild oxidation, reduction, and hydrolysis. This general stability makes the quinazoline core an attractive scaffold in synthetic and medicinal chemistry.

However, the C-Br bond is a known reactive site, susceptible to cleavage in cross-coupling reactions and nucleophilic substitutions. mdpi.com This inherent reactivity implies that degradation pathways for this compound would likely involve the transformation or cleavage of this bond, especially under conditions that promote such reactions (e.g., presence of metal catalysts or strong nucleophiles). While specific studies detailing the degradation products or pathways of this compound are not widely reported, its thermodynamic stability can be computationally assessed. DFT calculations on related bromoquinazoline derivatives have been used to compare the thermodynamic stability of different isomers, providing insights into which structures are energetically more favorable. researchgate.net

Biological and Pharmacological Research of 7 Bromoquinazoline Derivatives

Anticancer Activities and Mechanisms of Action

Derivatives of 7-bromoquinazoline have demonstrated significant potential as anticancer agents, exhibiting a variety of mechanisms to combat cancer cell growth and proliferation.

Cytotoxicity against Various Cancer Cell Lines (e.g., MCF-7, SW480, HeLa, HepG2, A549)

A substantial body of research has demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines.

MCF-7 (Breast Adenocarcinoma): Numerous studies have reported the potent cytotoxicity of this compound derivatives against MCF-7 cells. For instance, a series of 6-bromoquinazoline (B49647) derivatives showed desirable activity in reducing the viability of MCF-7 cells, with IC50 values ranging from 0.53 to 46.6 μM. nih.gov Another study on new 6-bromoquinazolin-4(3H)-one derivatives found that compounds IIIc, Vb, and IIIa exerted powerful cytotoxic activity against MCF-7 cells with IC50 values of 0.236, 0.316, and 0.359 µMl/mL, respectively. researchgate.net Furthermore, 2-unsubstituted 4-anilino-6-bromoquinazolines with a 3-fluoroanilino substitution exhibited significant cytotoxicity against the MCF-7 cell line. mdpi.com Some 6-bromoquinazoline derivatives with a thiol group at position 2 also showed potent activity against MCF-7 cells. nih.govdntb.gov.ua

SW480 (Colon Adenocarcinoma): Derivatives of 6-bromoquinazoline have been evaluated for their cytotoxic effects against SW480 cancer cell lines, showing IC50 values in the range of 5.12–117.04 μM. researchgate.net In one study, compound 2g was identified as a highly potent compound against SW480 cells with an IC50 value of 5.10 ± 2.12 μM. researchgate.net Another series of 6-bromoquinazoline derivatives also demonstrated activity against SW480 cells. nih.gov

HeLa (Cervical Cancer): this compound derivatives have shown significant cytotoxicity against HeLa cells. mdpi.comnih.gov A series of 2-(4-chlorophenyl) substituted 4-anilino-6-bromoquinazolines exhibited significant cytotoxicity and selectivity against HeLa cells. mdpi.com Replacement of the 6-bromine atom with a 4-fluorophenyl group in 2-unsubstituted 4-anilinoquinazolines resulted in superior activity against HeLa cells compared to Gefitinib. mdpi.com

HepG2 (Hepatocellular Carcinoma): The cytotoxic effects of this compound derivatives have also been observed in HepG2 cells. researchgate.netnih.gov One study found that most of the target compounds had anti-proliferative activity against HepG-2 cells. researchgate.net Another study on benzo[g]quinazoline (B13665071) derivatives showed that they were evaluated for their in vitro cytotoxic activity against HepG2 cells. nih.gov

A549 (Lung Carcinoma): Several studies have investigated the cytotoxicity of this compound derivatives against A549 lung cancer cells. researchgate.netresearchgate.netmdpi.com Some synthesized compounds were tested against A549 cells and showed anti-proliferative activities. researchgate.net Other research also confirmed the cytotoxic potential of these derivatives against the A549 cell line. researchgate.net

Interactive Table: Cytotoxicity of this compound Derivatives

| Cell Line | Derivative Type | IC50/LC50 Values | Reference |

| MCF-7 | 6-bromoquinazoline derivatives | 0.53-46.6 μM | nih.gov |

| 6-bromoquinazolin-4(3H)-one derivatives | 0.236-0.359 µMl/mL | researchgate.net | |

| 2-unsubstituted 4-anilino-6-bromoquinazolines | LC50 = 0.86 μM | mdpi.com | |

| 6-bromoquinazoline with thiol group | 15.85 ± 3.32 µM | nih.govdntb.gov.ua | |

| SW480 | 6-bromoquinazoline derivatives | 5.12–117.04 μM | researchgate.net |

| HeLa | 2-(4-chlorophenyl) substituted 4-anilino-6-bromoquinazolines | Significant cytotoxicity | mdpi.com |

| 2-unsubstituted 4-anilinoquinazolines with 4-fluorophenyl group | Superior to Gefitinib | mdpi.com | |

| HepG2 | Benzo[g]quinazoline derivatives | Evaluated | nih.gov |

| 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives | IC50 ranged from 5.64 ± 0.68 to 23.18 ±0.45 μM | nih.gov | |

| A549 | Brominated quinazoline (B50416) derivatives | Anti-proliferative activity | researchgate.net |

| 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones | Evaluated | researchgate.net |

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.

Studies have shown that certain 6-bromoquinazoline derivatives can induce apoptosis in MCF-7 and SW480 cell lines. nih.govfrontiersin.org For example, compound 5b, a 6-bromoquinazoline derivative, was found to induce apoptosis in MCF-7 cells in a dose-dependent manner. nih.gov Similarly, another derivative, 2g, was shown to induce apoptosis in SW480 cells. researchgate.netfrontiersin.org

Furthermore, some derivatives have been found to cause cell cycle arrest. Compound 2g was observed to induce phase arrest in MCF-7 breast cancer cells. researchgate.netfrontiersin.org In another study, a quinazoline sulfonamide derivative was able to induce apoptosis in MCF-7 cells and cause cell cycle arrest at the G2/M phase. researchgate.net This was further supported by findings that a benzo[g]quinazoline derivative also induced cell cycle arrest at the G2/M phase. nih.gov Research on novel quinazoline derivatives also demonstrated their ability to strongly cause apoptosis in A549 cells and arrest the cell cycle. mdpi.com

Inhibition of Specific Molecular Targets (e.g., EGFR, Kinases, VEGFR-2)

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-known target for many anticancer drugs. Several this compound derivatives have been identified as potent EGFR inhibitors. mdpi.comnih.gov Molecular docking studies have suggested that these compounds can bind effectively to the active site of EGFR. mdpi.comnih.govdntb.gov.ua For instance, the most active compounds from a series of 4-anilino-6-bromoquinazolines exhibited moderate to significant inhibitory effects against EGFR tyrosine kinase (EGFR-TK). mdpi.comnih.gov

Kinases: Besides EGFR, other kinases are also targeted by these derivatives. Some 7- or 8-substituted-4-morpholine-quinazoline derivatives have shown significant inhibitory activity against PI3Kα. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Several this compound derivatives have been shown to be effective VEGFR-2 inhibitors. nih.govresearchgate.netdovepress.comfrontiersin.orgnih.gov For example, a quinazoline sulfonamide derivative exhibited potent inhibitory activity against both EGFR and VEGFR-2. researchgate.net Another study on new benzo[g]quinazoline derivatives also identified compounds with excellent VEGFR-2 inhibitory activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of this compound derivatives. These studies have revealed key structural features that influence their cytotoxic activity.

For 4-anilino-6-bromoquinazolines, the presence of a 2-(4-chlorophenyl) group was found to be important for cytotoxicity against HeLa cells. mdpi.com In another series of 6-bromoquinazoline derivatives, a fluoro substitution at the meta position of the phenyl moiety resulted in stronger activity. nih.gov SAR studies on 6-bromoquinazoline derivatives with a thiol group at position 2 indicated that substitutions on the thiol group affected their anticancer activities. nih.govdntb.gov.ua Specifically, derivatives with an aliphatic chain at the thiol position showed greater cytotoxicity than those with an aromatic chain. nih.gov The position of substituents on the phenyl ring also played a role, with a methyl group at the para position being more potent than at the meta position. nih.gov

Radiosensitizing Activity in Cancer Therapy

Some this compound derivatives have shown potential as radiosensitizing agents, which can enhance the effectiveness of radiation therapy in killing cancer cells. A study on a quinazoline sulfonamide derivative demonstrated its significant ability to sensitize cancer cells to the effects of gamma irradiation. researchgate.net This suggests that these compounds could be used in combination with radiotherapy to improve treatment outcomes.

Antimicrobial Properties

In addition to their anticancer effects, derivatives of this compound have also been investigated for their antimicrobial properties. cymitquimica.comcymitquimica.comnih.gov Research has shown that these compounds can exhibit activity against various microbial strains.

For example, a study on newer quinazolinones, which included 6-bromo derivatives, tested their activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus cereus) and Gram-negative bacteria (E. coli and Pseudomonas aeruginosa). researchgate.net Another study on novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety also reported their synthesis and evaluation for antimicrobial activity. mdpi.com While the core focus of much of the research has been on anticancer applications, the potential for developing this compound derivatives as antimicrobial agents remains an area of interest. cymitquimica.comcymitquimica.com

Antibacterial Effects against Bacterial Strains (e.g., Staphylococcus aureus)

Derivatives of this compound have demonstrated notable antibacterial properties. Studies have shown activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against Staphylococcus aureus. researchgate.netjst.go.jp

In one study, a series of amino-linked heterocycles based on a 6-bromoquinazoline scaffold were evaluated. jst.go.jp The results indicated that Gram-positive bacteria were more susceptible to these compounds than Gram-negative bacteria. jst.go.jp Specifically, bis benzothiazolyl quinazolines with chloro and nitro substituents showed significant activity against Staphylococcus aureus. jst.go.jp The research suggested that the presence of electron-withdrawing substituents like bromine enhances antibacterial activity. jst.go.jp

Another study synthesized newer quinazolinones and tested them against Staphylococcus aureus, Bacillus cereus, E. coli, and Pseudomonas aeruginosa. researchgate.net Some of the synthesized compounds exhibited zones of inhibition against these strains. researchgate.net Furthermore, research into 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)-Quinazolin-4(3H)-one showed significant antibacterial activity, with inhibition zones ranging from 10–20mm against various microorganisms, including Staphylococcus aureus. sciencepublishinggroup.com

The compound 7-bromo-2,4-diaminoquinazoline (B163047) is structurally related to the antibacterial drug trimethoprim (B1683648) and is noted for its own antibacterial activity. cymitquimica.com

Table 1: Antibacterial Activity of Selected Bromoquinazoline Derivatives

| Compound/Derivative Class | Bacterial Strain | Observed Effect | Reference |

|---|---|---|---|

| Bis benzothiazolyl quinazolines (8c, 8f) | Staphylococcus aureus | High activity, greater than other tested derivatives. | jst.go.jp |

| 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)-Quinazolin-4(3H)-one | Staphylococcus aureus | Significant zone of inhibition (10-20mm). | sciencepublishinggroup.com |

| N,N – arylidene derivatives of 3–Amino–2–methyl–6–bromoquinazoline–4(3H)–one | S.aureus, B.cereus, E.coli, P.aeruginosa | Varied zones of inhibition reported. | researchgate.net |

Antifungal Activity

The antifungal potential of bromoquinazoline derivatives has been explored against various fungal species, including those pathogenic to plants and humans. Research indicates that these compounds can exhibit significant inhibitory effects. sciencepublishinggroup.comsioc-journal.cnmdpi.com

A study on amino-linked bromoquinazoline heterocycles found that all tested compounds were more active against Aspergillus niger than Penicillium chrysogenum. jst.go.jp One derivative, a bis benzimidazolyl quinazoline (9f), showed activity on A. niger comparable to the standard drug ketoconazole (B1673606) at the same concentration. jst.go.jp

In the realm of agricultural science, novel quinazolinone derivatives were designed to combat plant pathogenic fungi. sioc-journal.cn One such compound, 7a, demonstrated significant inhibitory effects against Fusarium graminearum and Rhizoctonia solani, with EC₅₀ values that were superior to the commercial fungicide chlorothalonil. sioc-journal.cn Other research has focused on pyrazol-quinazolinone derivatives, which exhibited significant antifungal activity against seven different phytopathogenic fungi. mdpi.comresearchgate.net Within this series, compound 2c was identified as having the most potent inhibitory effect against Fusarium oxysporum f. sp. Niveum. mdpi.comresearchgate.net Additionally, some derivatives have been evaluated against Candida albicans. sciencepublishinggroup.com

Table 2: Antifungal Activity of Selected Bromoquinazoline Derivatives

| Compound/Derivative Class | Fungal Strain | Observed Effect | Reference |

|---|---|---|---|

| Bis benzimidazolyl quinazolines (9f) | Aspergillus niger | Activity similar to standard ketoconazole. | jst.go.jp |

| Quinazolinone derivative (7a) | Fusarium graminearum, Rhizoctonia solani | EC₅₀ of 12.727 and 12.413 mg/L, respectively. | sioc-journal.cn |

| Pyrazol-quinazolinone derivative (2c) | Fusarium oxysporum f. sp. Niveum | Best inhibitory effect in its class (62.42% at 300 mg/L). | mdpi.comresearchgate.net |

Antimalarial Activity

The quinazoline scaffold is a recognized pharmacophore in the development of antimalarial agents. mdpi.comresearchgate.net Specific bromoquinazoline derivatives have been identified as potential candidates in this area. The compound DHFR-IN-3, also known as this compound-2,4-diamine, is an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the life cycle of the malaria parasite. targetmol.comtargetmol.com This inhibitory action highlights its potential as an antimalarial drug. targetmol.comtargetmol.com The broader class of quinolines and quinazolines with bromine substitutions has been a subject of interest in the search for new treatments for malaria. nih.govnih.gov

Antiviral Activity

Research into the antiviral properties of this compound derivatives has yielded promising results, particularly in the context of human immunodeficiency virus (HIV). vulcanchem.com Derivatives of this compound-2,4(1H,3H)-dione have been investigated as inhibitors of HIV integrase. vulcanchem.com Modifications to this scaffold have resulted in compounds with low nanomolar anti-HIV activities, comparable to some clinically used drugs. vulcanchem.com The quinazoline structure is generally recognized for its potential in developing antiviral agents. jst.go.jpmdpi.comnih.gov

Anti-inflammatory and Analgesic Research

The potential of this compound derivatives in modulating inflammatory pathways has been a subject of investigation. vulcanchem.comsmolecule.com The ability of these compounds to interact with various biological targets suggests a possible role in anti-inflammatory applications. vulcanchem.com For instance, certain brominated quinazoline derivatives were synthesized specifically to act as anti-inflammatory agents by binding to lymphocyte-specific kinase (Lck). researchgate.net

In closely related research, the analgesic properties of halogenated quinazolinones have been demonstrated. researchgate.net A study using a 7-chloro-quinazolinone derivative in a mouse model of acetic acid-induced writhing showed significant analgesic activity, with pain inhibition ranging from 74.67% to 83.80%. researchgate.net This suggests that halogenation at the 7-position of the quinazoline ring system is a viable strategy for developing compounds with analgesic properties.

Neurological Applications (e.g., Alzheimer's Disease, Cholinesterase Inhibition)

Derivatives of this compound are being explored for their potential in treating neurological disorders like Alzheimer's disease. cu.edu.eg A primary strategy in Alzheimer's therapy is the inhibition of cholinesterase enzymes (ChE), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase levels of the neurotransmitter acetylcholine. cu.edu.egmdpi.com

Quinazoline derivatives are known to be effective binders to AChE. nih.gov Research has involved the synthesis of 7-bromo-1,4-benzodiazepine-2,5-diones, which are structurally related to quinazolines and designed as cholinesterase inhibitors. cu.edu.eg These compounds were found to possess potent and reversible anticholinesterase activity, making them promising candidates for further investigation in the context of Alzheimer's disease. cu.edu.eg The addition of different functional groups to the quinazoline scaffold can also modulate binding affinity, with certain alicyclic groups reported to increase effectiveness against BChE. nih.gov

Other Pharmacological Activities

Beyond the applications previously detailed, the this compound scaffold and its close isomers (such as 6-bromoquinazolines) have been evaluated for other significant pharmacological activities, most notably in oncology.

Several studies have reported the synthesis of bromoquinazoline derivatives as potential anticancer agents. researchgate.netnih.gov A series of 6-bromoquinazolin-4(3H)-one derivatives were tested against the human breast cancer cell line MCF-7, with several compounds demonstrating potent cytotoxic activity. researchgate.net In another study, new 6-bromo-quinazoline-4(3H)-one derivatives were synthesized and evaluated against both MCF-7 and SW480 (colon cancer) cell lines. nih.gov The results showed that some compounds were more potent than the standard drug Erlotinib against the MCF-7 cell line and exhibited appropriate selectivity, being less cytotoxic to normal cell lines. nih.gov

Additionally, broader screening of quinazoline derivatives has suggested potential for other activities, including anticonvulsant and CNS depressant effects. researchgate.netresearchgate.net

Antidiabetic Activity

Quinazoline derivatives have been extensively investigated for their potential in managing diabetes. researchgate.netnih.gov Hybrids of quinazoline-sulfonylurea have been reported as effective hypoglycemic compounds. nih.gov Research has included the evaluation of various analogs, such as 6-Bromo-2-cyclopropylquinazoline-4(3H)-one and 3-(5-bromopyridin-2-yl) quinazolin-4(3H)-one, which have shown promise as antidiabetic agents. researchgate.net

In vivo studies on diabetic rats have been a common method to screen the antidiabetic activity of newly synthesized quinazoline derivatives. nih.gov For instance, some compounds have demonstrated a significant reduction in blood glucose levels, with effects ranging from 5.8% to 78.2% reduction from pretreatment values. nih.gov These studies often use established drugs like Glibenclamide as a positive control for comparison. nih.gov The mechanism of action for some quinazoline derivatives is thought to involve the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key target in the treatment of diabetes mellitus by enhancing insulin (B600854) sensitivity. nih.gov

One study focused on novel substituted imidazole[1,2-c] quinazoline derivatives as potential α-glucosidase inhibitors. Among the synthesized compounds, 2-(4-(((2,3-diphenylimidazo [1,2- c] quinazolin-5-yl) thio) methyl)-1H-1,2,3-triazol-1-yl)-N-(2- methoxyphenyl) acetamide (B32628) demonstrated notable antidiabetic activity. ijmpr.in Another study highlighted a quinazoline derivative, 7g, which exhibited remarkable inhibitory effects on both α-glycosidase and α-amylase, outperforming the standard drug acarbose (B1664774). researchgate.net

Table 1: Antidiabetic Activity of Selected Quinazoline Derivatives

| Compound | Activity | Model | Key Findings | Reference |

|---|---|---|---|---|

| Quinazoline-Sulfonylurea Hybrids | Hypoglycemic | In vivo (diabetic rats) | Effective in lowering blood glucose levels. | nih.gov |

| 6-Bromo-2-cyclopropylquinazoline-4(3H)-one | Antidiabetic | Not specified | Reported as a potent antidiabetic agent. | researchgate.net |

| 3-(5-bromopyridin-2-yl) quinazolin-4(3H)-one | Antidiabetic | Not specified | Reported as a potent antidiabetic agent. | researchgate.net |

| 2-(4-(((2,3-diphenylimidazo [1,2- c] quinazolin-5-yl) thio) methyl)-1H-1,2,3-triazol-1-yl)-N-(2- methoxyphenyl) acetamide | α-glucosidase inhibition | In vitro | Showed good antidiabetic activity. | ijmpr.in |

| Compound 7g | α-glycosidase and α-amylase inhibition | In vitro | Outperformed acarbose in inhibitory effects. | researchgate.net |

Antihypertensive Activity

Quinazoline derivatives are well-recognized for their antihypertensive properties, with several marketed drugs like Prazosin (B1663645), Doxazosin, and Terazosin belonging to this class. nih.govresearchgate.netd-nb.infojapsonline.com These drugs primarily act as α1-adrenergic receptor blockers. nih.govjapsonline.com

Research into novel quinazoline derivatives continues to yield promising results. In one study, a series of new quinazolin-4(3H)-one derivatives were synthesized and screened for their antihypertensive effects in vivo. nih.govresearchgate.net Several of these compounds demonstrated hypotensive effects and were found to be more active than the reference drug Prazosin. nih.govresearchgate.net Another study involved the synthesis of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines. nih.gov These compounds, when administered to rats, showed significant blood pressure-lowering activity, with some being as potent as prazosin. nih.gov

The structural modifications of the quinazoline core play a crucial role in determining the antihypertensive potency and duration of action. nih.gov For example, replacing the furoylpiperazine moiety in prazosin with a substituted piperidine (B6355638) group did not lead to a loss of activity. nih.gov Furthermore, a new series of 1,2,4-triazolo[1,5-a]quinazoline derivatives were synthesized and evaluated, with some compounds showing valuable effects on heart rate and blood pressure. d-nb.info

Table 2: Antihypertensive Activity of Selected Quinazoline Derivatives

| Compound Series | Mechanism of Action | Model | Key Findings | Reference |

|---|---|---|---|---|

| Substituted quinazolin-4(3H)-ones | α1 blocking action | In vivo (rats) | Some compounds showed better activity than Prazosin. | nih.govresearchgate.net |

| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Not specified | In vivo (rats) | Some compounds as potent as prazosin; some more efficacious at higher doses. | nih.gov |

| 1,2,4-Triazolo[1,5-a]quinazolines | Not specified | In vivo (rats and mice) | Some compounds abolished tachycardia and may act as potential adrenoblockers. | d-nb.info |

| 2-Piperidino-4-amino-6,7-dimethoxyquinazolines | Not specified | In vivo (normotensive rats) | Substitution influenced potency and duration of hypotensive action. | nih.gov |

Antioxidant Activity

The antioxidant potential of quinazoline derivatives has been a subject of interest in medicinal chemistry. mdpi.comujpronline.comjuniperpublishers.com Free radicals are implicated in a variety of human diseases, and antioxidants can neutralize them, mitigating their harmful effects. journalgrid.com

Several studies have synthesized and evaluated quinazoline analogs for their antioxidant properties. For instance, a series of quinazolinone-derived Schiff's bases were designed, and compounds with electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) on the benzene (B151609) ring exhibited strong radical scavenging activities. juniperpublishers.com In another study, benzoquinazolines demonstrated antioxidant activity, which was attributed to the presence of methoxy, hydrazine, and phenyl groups. ujpronline.com

The antioxidant capacity of these derivatives is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and hydrogen peroxide (H2O2) scavenging assays. journalgrid.com One study reported that among newly synthesized quinazolin-4-(3H)-ones, compound 8b showed the highest antioxidant activity. journalgrid.com Another research highlighted that 6,8-Dibromo-2-phenyl-3-(4-phenylthiazol-2-yl)-quinazolin-4(3H)-one (7i) exhibited the highest scavenger activity among the tested compounds, suggesting that bromination and the presence of a phenyl group can enhance antioxidant potential. researchgate.net

Table 3: Antioxidant Activity of Selected Quinazoline Derivatives

| Compound/Series | Assay(s) Used | Key Findings | Reference |

|---|---|---|---|

| Quinazolinone derived Schiff's bases | Not specified | Compounds with electron-donating groups showed stronger radical scavenging activities. | juniperpublishers.com |

| Benzoquinazolines | FRAP, DPPH radical scavenging | Methoxy, hydrazine, and phenyl groups contributed to high antioxidant activity. | ujpronline.com |

| Quinazolinone derivatives (3a, 4a, 8b, 9b, 10b) | DPPH, H2O2 assays | All showed significant antioxidant activity; compound 8b was the most active. | journalgrid.com |

| 6,8-Dibromo-2-phenyl-3-(4-phenylthiazol-2-yl)-quinazolin-4(3H)-one (7i) | DPPH radical scavenging | Exhibited the highest scavenger activity among the synthesized compounds. | researchgate.net |

Anticonvulsant Activity

Quinazoline derivatives have been a focus of research for developing new anticonvulsant agents, as epilepsy remains a significant global health issue. nih.govmedwinpublishers.com Many currently available antiepileptic drugs have considerable side effects, driving the search for safer and more effective alternatives. medwinpublishers.com

The anticonvulsant activity of quinazoline derivatives is often evaluated using standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests in mice. nih.govwho.inteurekaselect.com The MES model helps identify compounds that can prevent seizure spread, similar to the action of phenytoin, while the scPTZ model is predictive for agents effective against absence seizures. nih.govwho.int

In one study, novel fluorinated quinazolinone derivatives were synthesized, and several compounds showed significant activity against MES-induced seizures, with one bromo-substituted compound being the most active. who.int Another research effort synthesized two series of 2,3-disubstituted quinazolin-4(3H)-one derivatives and found that many exhibited anticonvulsant properties, with some providing 100% protection against PTZ-induced seizures. mdpi.com The mechanism of action for some of these compounds is believed to involve positive allosteric modulation of the GABAA receptor. mdpi.com

Table 4: Anticonvulsant Activity of Selected Quinazoline Derivatives

| Compound/Series | Animal Model | Test(s) | Key Findings | Reference |

|---|---|---|---|---|

| Fluorinated quinazolinones | Swiss mice | MES-induced seizures | A mono bromo-substituted compound was the most active, providing 73% protection. | who.int |

| 2,3-disubstituted quinazolin-4(3H)-ones | Mice | PTZ-induced seizures | Compounds 7a and 8b provided 100% protection against seizures. | mdpi.com |

| Quinazolinone semicarbazones | Not specified | MES and scPTZ induced seizures | Showed significant protection in both models with no neurotoxicity at the tested dose. | eurekaselect.com |

| Novel quinazoline derivatives | Not specified | PTZ-induced clonic convulsion | Showed 100% protection. | mdpi.com |

Computational Drug Design and Molecular Modeling

Computational techniques have become indispensable in modern drug discovery, accelerating the identification and optimization of lead compounds. For this compound derivatives, molecular docking and molecular dynamics simulations are key tools.

Molecular Docking Studies for Target Binding

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com This technique is widely used to understand the interaction between a ligand, such as a quinazoline derivative, and its protein target at the atomic level. waocp.orgrsc.orgkemdikbud.go.id

In the context of quinazoline derivatives, docking studies have been employed to investigate their binding to various therapeutic targets. For instance, docking has been used to study the binding of quinazoline derivatives to the epidermal growth factor receptor (EGFR) kinase, a target in cancer therapy. waocp.org These studies help in predicting the binding affinity and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the compound's activity. nih.govnih.gov

In one study, newly designed quinazoline derivatives were docked into the selective COX-2 enzyme, a target for anti-inflammatory and anticancer agents. researchgate.net The results showed that several of the designed compounds had a better-predicted binding score than the known drug Celecoxib. researchgate.net Another study used molecular docking to examine the binding of quinazolin-2,4-dione hybrids to S. aureus tyrosyl-tRNA synthetase, a target for antibacterial agents. rsc.org Such studies provide valuable insights for the rational design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. nih.govdergipark.org.tr These simulations are used to assess the stability of ligand-protein complexes predicted by molecular docking and to refine the understanding of their interactions. hum-ecol.runih.gov

For quinazoline derivatives, MD simulations have been used to validate docking results and to study the dynamic behavior of the ligand in the active site of its target. For example, MD simulations were performed on quinazolinone derivatives complexed with matrix metalloproteinase-13 (MMP-13), a target for osteoarthritis. nih.gov These simulations helped to identify key residues and interactions that contribute to the stability of the complex. nih.gov

In another research, MD simulations of up to 200 nanoseconds were used to study the interaction of quinazoline derivatives with EGFR. frontiersin.org The results demonstrated the stability of the selected compounds within the EGFR active site and provided insights into their binding modes. dergipark.org.trfrontiersin.org Similarly, MD simulations have been used to study the conformational stability of quinazoline derivatives as potential inhibitors of tumor angiogenesis by targeting EGFR. hum-ecol.runih.gov These computational studies are crucial for guiding the design and optimization of novel therapeutic agents based on the quinazoline scaffold. nih.gov

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel 7-Bromoquinazoline Analogs with Enhanced Bioactivity

The strategic modification of the this compound core is a key area of ongoing research aimed at discovering compounds with improved potency, selectivity, and pharmacokinetic profiles. The bromine atom not only influences the molecule's electronic distribution but also serves as a convenient synthetic handle for introducing a wide array of functional groups through cross-coupling reactions.

Researchers have successfully synthesized and evaluated various 7-substituted quinazoline (B50416) derivatives, demonstrating the significant impact of these modifications on biological activity. For instance, the introduction of aryl or benzyl (B1604629) groups at the C-7 position of 3-hydroxyquinazoline-2,4(1H,3H)-diones has been explored for antiviral applications. Studies on an HCV 1b replicon model showed that a C-7 benzyl substituted compound exhibited higher inhibitory activity against HCV compared to its unsubstituted counterpart. mdpi.com Further derivatization, such as introducing a benzofuranyl group at the C-7 position, led to a compound with superior HCV inhibitory activity (EC₅₀ = 2.0 μM) and a therapeutic index greater than 25, highlighting the potential for reducing cytotoxicity while enhancing efficacy. mdpi.com

Similarly, in the context of adenosine (B11128) A₂A receptor antagonists, substitutions at the 7-position have proven crucial for activity. Studies revealed that 7-methyl or 7-chloro substituted quinazolines demonstrated antagonist activities with half inhibitory concentrations (IC₅₀) of 6 and 8 µM, respectively, whereas other analogs were inactive. nih.gov This underscores the sensitivity of the receptor's binding pocket to the nature of the substituent at this specific position.

Future design strategies will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modifications around the this compound core to build comprehensive SAR models. This will guide the rational design of next-generation analogs with optimized interactions with their biological targets.

Bioisosteric Replacement: Replacing the bromine atom with other functional groups (e.g., CF₃, CN, alkynyl groups) to fine-tune the compound's steric, electronic, and lipophilic properties.

Fragment-Based Drug Design: Using this compound as a core fragment and elaborating its structure based on the binding information obtained from biophysical techniques like X-ray crystallography.

| Compound Class | Substitution at C-7 | Target/Assay | Key Finding |

| 3-Hydroxyquinazoline-2,4(1H,3H)-diones | Benzyl | Anti-HCV (Replicon) | Higher inhibitory rate than the unsubstituted analog. mdpi.com |

| 3-Hydroxyquinazoline-2,4(1H,3H)-diones | Benzofuranyl | Anti-HCV (Replicon) | Superior activity (EC₅₀ = 2.0 μM) and reduced cytotoxicity (TI > 25). mdpi.com |

| Quinazolin-2-amines | Methyl | A₂A Adenosine Receptor | Antagonist activity with an IC₅₀ of 6 µM. nih.gov |

| Quinazolin-2-amines | Chloro | A₂A Adenosine Receptor | Antagonist activity with an IC₅₀ of 8 µM. nih.gov |

Exploration of Multi-Target Directed Ligands (MTDLs) based on the Quinazoline Scaffold

The complexity of multifactorial diseases such as cancer and neurodegenerative disorders has spurred a shift from the "one-target, one-drug" paradigm to the development of Multi-Target Directed Ligands (MTDLs). mdpi.comnih.gov MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering improved therapeutic efficacy and a lower likelihood of drug resistance. mdpi.com The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, making it an ideal framework for designing MTDLs. mdpi.com

In the context of Alzheimer's disease (AD), the quinazoline core has been used to create MTDLs that address the multifaceted nature of the disease. mdpi.com Researchers have designed and synthesized quinazoline derivatives that exhibit dual inhibitory activity against both cholinesterases (AChE and BuChE) and amyloid-beta (Aβ) aggregation. mdpi.com For example, the compound N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine was identified as a potent MTDL with IC₅₀ values of 2.1 μM for human AChE and 2.3 μM for Aβ₄₀ inhibition. mdpi.com

Future research incorporating the this compound moiety into MTDL design could:

Target Kinase Pathways: Develop MTDLs that inhibit multiple kinases involved in cancer progression, such as EGFR and VEGFR, or kinases implicated in neurodegenerative diseases like GSK-3β and CDK5. mdpi.com The bromine atom can be used as a synthetic anchor to append pharmacophores that target the ATP-binding sites of different kinases.

Combine Mechanisms for Neuroprotection: Design this compound-based MTDLs for AD that combine cholinesterase inhibition with monoamine oxidase (MAO) inhibition and N-methyl-D-aspartate (NMDA) receptor antagonism. researchgate.net

Enhance Blood-Brain Barrier Penetration: The lipophilic nature of the bromine atom can be leveraged to improve the ability of MTDLs to cross the blood-brain barrier, a critical requirement for treating central nervous system disorders. nih.gov

Development of this compound as a Lead Compound for Clinical Applications

A lead compound is a chemical starting point for drug discovery that exhibits promising therapeutic potential and requires extensive optimization to become a clinical candidate. The this compound skeleton and its derivatives have demonstrated significant preclinical activity across various disease models, positioning them as valuable lead compounds for further development.

The clinical success of quinazoline-based drugs, such as the FDA-approved anticancer agents Gefitinib, Erlotinib, and Lapatinib, validates the therapeutic potential of this scaffold. nih.gov These drugs primarily function as kinase inhibitors, and research has shown that bromo-substituted quinazolines can also potently inhibit key targets in cancer. For example, a series of 6-bromoquinazoline (B49647) derivatives showed desirable cytotoxic activity against MCF-7 and SW480 cancer cell lines, with IC₅₀ values in the micromolar to sub-micromolar range. researchgate.netnih.gov One derivative with a fluoro substitution at the meta position of a phenyl moiety demonstrated stronger activity than the standard chemotherapy drug cisplatin. nih.gov

The pathway from a this compound lead to a clinical drug involves several critical stages:

Lead Optimization: Modifying the lead compound to improve its efficacy, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. This includes fine-tuning substituents on the quinazoline ring.

Preclinical Studies: Extensive in vivo testing in animal models to establish proof-of-concept, evaluate efficacy, and assess the safety profile of the optimized lead compound.

Investigational New Drug (IND) Application: Submitting comprehensive data to regulatory authorities to gain approval for initiating human clinical trials.

While no compound with the specific this compound structure is currently an approved drug, its role as a key intermediate and a promising lead scaffold is well-established. Future efforts will focus on advancing the most potent and selective this compound analogs through the rigorous preclinical and clinical development pipeline.

| Quinazoline-Based Drug | Mechanism of Action | Clinical Application | Status |

| Gefitinib | EGFR Tyrosine Kinase Inhibitor | Non-Small Cell Lung Cancer | FDA Approved nih.gov |

| Erlotinib | EGFR Tyrosine Kinase Inhibitor | Non-Small Cell Lung Cancer, Pancreatic Cancer | FDA Approved nih.gov |

| Lapatinib | Dual EGFR/HER2 Inhibitor | Breast Cancer | FDA Approved nih.gov |

Investigations into Agrochemical Applications

The utility of the quinazoline scaffold extends beyond pharmaceuticals into the agrochemical sector. mdpi.com Agrochemicals are vital for ensuring food security by protecting crops from pests and diseases. mdpi.com The 4(3H)-quinazolinone core, a close relative of quinazoline, is found in compounds with a range of agrochemical applications, including herbicidal, antifungal, antibacterial, and antiviral activities. mdpi.com

Research into the agrochemical potential of quinazolinones provides a strong rationale for investigating this compound derivatives in this field. The introduction of a halogen, such as bromine, is a common and effective strategy in the design of pesticides to enhance their biological activity and metabolic stability.

Future research in this area could focus on:

Fungicide and Bactericide Development: Synthesizing and screening libraries of this compound derivatives against major plant pathogens. The scaffold could be derivatized to mimic natural products known to have antimicrobial properties.

Herbicide Discovery: Designing analogs that inhibit essential plant-specific enzymes, leading to the development of selective herbicides with novel modes of action.

Structure-Activity Relationship Studies for Agrochemicals: Systematically exploring how different substitutions on the this compound ring affect potency against various pests and selectivity towards target organisms over non-target species, including crops and beneficial insects.

The versatility of the this compound scaffold makes it a highly promising platform for discovering next-generation therapeutic agents and agrochemicals. Continued research into novel analogs, multi-target strategies, and diverse applications will be crucial for unlocking its full potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromoquinazoline, and how can researchers optimize reaction conditions for improved yields?

- Methodological Answer : Common methods include nucleophilic aromatic substitution (using quinazoline derivatives and brominating agents) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Optimization involves systematic variation of catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., DMF, THF), temperatures, and stoichiometric ratios. Reaction progress should be monitored via TLC, with purity validated by HPLC (>95%) and structural confirmation via / NMR .

- Example Table :

| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Nucleophilic Substitution | NBS, AIBN | CCl₄ | 65 | 92 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 78 | 98 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should researchers ensure data reproducibility?

- Methodological Answer : Use NMR (to confirm bromine position and aromatic protons), NMR (for carbon environment analysis), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Purity must be confirmed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values). Reproducibility requires detailed experimental protocols (e.g., solvent drying, inert atmosphere) as outlined in Beilstein Journal guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across different catalytic systems?

- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., fixed temperature, solvent, and catalyst loading) to isolate variables. Use density functional theory (DFT) calculations to model electronic effects of the bromine substituent on reaction pathways. Meta-analyses of existing literature should categorize discrepancies by reaction type (e.g., cross-coupling vs. nucleophilic substitution) and identify outliers through statistical tests (e.g., Grubbs’ test for anomalous data) .

Q. What computational strategies predict the regioselectivity of this compound in heterocyclic functionalization reactions?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and DFT (Gaussian 09, B3LYP/6-31G* basis set) to map electrostatic potentials and frontier molecular orbitals. Validate predictions with experimental kinetic studies (e.g., Hammett plots) and X-ray crystallography of reaction intermediates. Ensure computational parameters (solvation models, convergence criteria) align with published benchmarks .

Q. What methodologies are employed to investigate this compound’s role as a kinase inhibitor scaffold in medicinal chemistry?

- Methodological Answer : Perform enzyme inhibition assays (e.g., ADP-Glo™ Kinase Assay) against target kinases (e.g., EGFR, VEGFR). Generate structure-activity relationship (SAR) data by synthesizing analogs with varied substituents (e.g., -Cl, -OMe) and measuring IC₅₀ values. Use X-ray crystallography (PDB deposition) to resolve binding modes and validate docking predictions. Statistical analysis (ANOVA, p < 0.05) must confirm significance of activity trends .

Data Analysis & Reproducibility

Q. How should researchers address variability in biological activity data for this compound derivatives?

- Methodological Answer : Apply rigorous statistical controls (e.g., triplicate experiments, blinded analysis) and normalize data against positive/negative controls (e.g., staurosporine for kinase inhibition). Use cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate physicochemical properties (logP, polar surface area) with bioactivity. Disclose raw data and analysis scripts in supplementary materials to enhance reproducibility .

Q. What frameworks guide the design of mechanistic studies involving this compound?

- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define study scope. For kinetic studies, use stopped-flow spectrometry to capture transient intermediates. Isotopic labeling (e.g., -quinazoline) can trace reaction pathways, while in situ IR spectroscopy monitors real-time bond formation/cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.